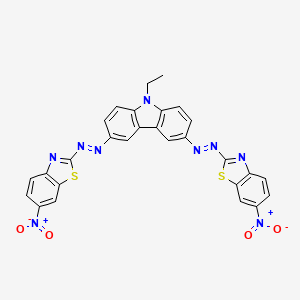
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes benzothiazole and carbazole moieties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole typically involves a multi-step process. The initial step often includes the nitration of benzothiazole to introduce nitro groups. This is followed by the azo coupling reaction, where the nitrobenzothiazole derivatives are reacted with 9-ethyl-9H-carbazole under specific conditions to form the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and azo coupling reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of colored materials and as a tracer in environmental studies.
作用機序
The mechanism of action of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved may include electron transfer and radical formation, which can affect cellular processes.
類似化合物との比較
Similar Compounds
3,6-Bis(2-benzothiazolylazo)-9-ethyl-9H-carbazole: Lacks the nitro groups, making it less reactive in redox reactions.
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-methyl-9H-carbazole: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is unique due to the presence of both nitro and azo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
882513-85-1 |
|---|---|
分子式 |
C28H17N9O4S2 |
分子量 |
607.6 g/mol |
IUPAC名 |
[9-ethyl-6-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]carbazol-3-yl]-(6-nitro-1,3-benzothiazol-2-yl)diazene |
InChI |
InChI=1S/C28H17N9O4S2/c1-2-35-23-9-3-15(31-33-27-29-21-7-5-17(36(38)39)13-25(21)42-27)11-19(23)20-12-16(4-10-24(20)35)32-34-28-30-22-8-6-18(37(40)41)14-26(22)43-28/h3-14H,2H2,1H3 |
InChIキー |
OHCXGYNAJFVMNX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=C1C=CC(=C5)N=NC6=NC7=C(S6)C=C(C=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
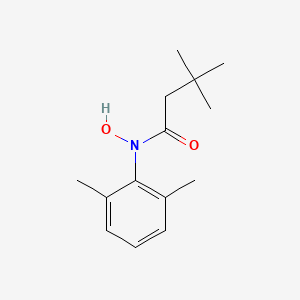
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
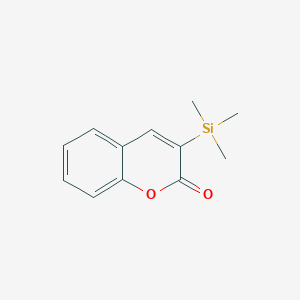
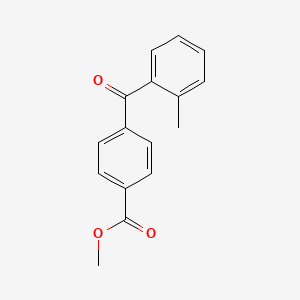
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
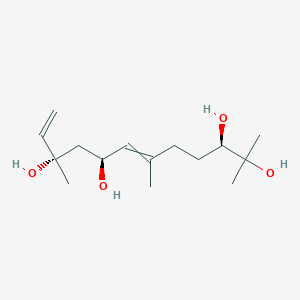
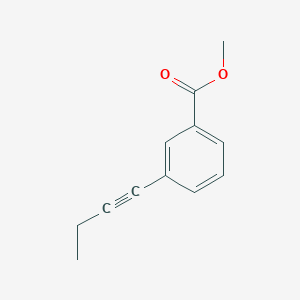
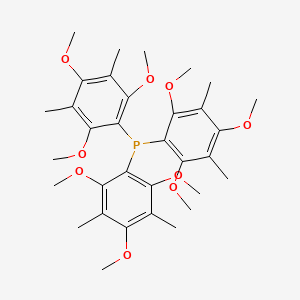

![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
